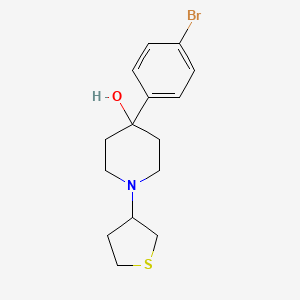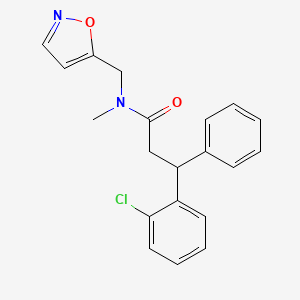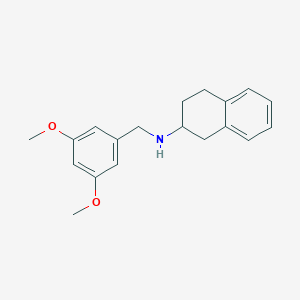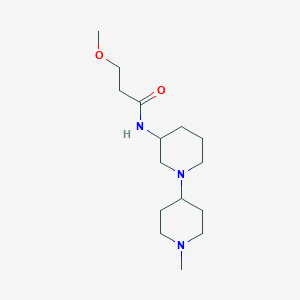
N,N-dimethyl-2-(3-phenoxyphenoxy)ethanamine;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-dimethyl-2-(3-phenoxyphenoxy)ethanamine;hydrochloride: is a chemical compound that belongs to the class of organic compounds known as phenoxyphenylamines. This compound is characterized by the presence of a phenoxyphenyl group attached to an ethanamine backbone, with two methyl groups attached to the nitrogen atom. The hydrochloride form indicates that it is a salt formed with hydrochloric acid, which enhances its solubility in water.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N-dimethyl-2-(3-phenoxyphenoxy)ethanamine;hydrochloride typically involves the following steps:
Formation of the Intermediate: The initial step involves the reaction of 3-phenoxyphenol with an appropriate halogenated ethanamine derivative under basic conditions to form the intermediate 2-(3-phenoxyphenoxy)ethanamine.
Dimethylation: The intermediate is then subjected to dimethylation using a methylating agent such as methyl iodide or dimethyl sulfate in the presence of a base like sodium hydride or potassium carbonate.
Formation of Hydrochloride Salt: The final step involves the reaction of the dimethylated product with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large-scale reactors are used to carry out the reactions, ensuring efficient mixing and temperature control.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the desired purity.
Quality Control: The final product undergoes rigorous quality control tests to ensure it meets the required specifications.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N,N-dimethyl-2-(3-phenoxyphenoxy)ethanamine;hydrochloride can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the phenoxy groups can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Various nucleophiles such as halides, amines, and thiols.
Major Products Formed:
Oxidation: Oxidized derivatives of the phenoxyphenyl group.
Reduction: Reduced forms of the ethanamine backbone.
Substitution: Substituted derivatives with different functional groups replacing the phenoxy groups.
Scientific Research Applications
N,N-dimethyl-2-(3-phenoxyphenoxy)ethanamine;hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N,N-dimethyl-2-(3-phenoxyphenoxy)ethanamine;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
- N,N-dimethyl-2-(3-methylphenoxy)ethanamine;hydrochloride
- N,N-dimethyl-2-(2-methylphenoxy)ethanamine;hydrochloride
- N-ethyl-2-(3-methylphenoxy)ethanamine;hydrochloride
Comparison:
- Structural Differences: The primary difference lies in the substitution pattern on the phenoxy group. For example, N,N-dimethyl-2-(3-methylphenoxy)ethanamine;hydrochloride has a methyl group at the 3-position of the phenoxy ring, whereas N,N-dimethyl-2-(3-phenoxyphenoxy)ethanamine;hydrochloride has a phenoxy group at the same position.
- Unique Properties: this compound is unique due to its phenoxyphenyl structure, which imparts distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
N,N-dimethyl-2-(3-phenoxyphenoxy)ethanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO2.ClH/c1-17(2)11-12-18-15-9-6-10-16(13-15)19-14-7-4-3-5-8-14;/h3-10,13H,11-12H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KINIFXSSPXHMSI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCOC1=CC(=CC=C1)OC2=CC=CC=C2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-methyl-2-{3-oxo-1-[3-(trifluoromethyl)benzyl]-2-piperazinyl}-N-(2-phenoxyethyl)acetamide](/img/structure/B5993126.png)



![3-{[2-(1-CYCLOHEXENYL)ETHYL]AMINO}-6-NITRO-1H-1,2-BENZISOTHIAZOLE-1,1-DIONE](/img/structure/B5993151.png)
![2-chloro-4-methyl-N-(tricyclo[3.3.1.1~3,7~]dec-1-yl)benzamide](/img/structure/B5993157.png)
![2-[(E)-[[2-(4-methylphenyl)quinazolin-4-yl]hydrazinylidene]methyl]phenol](/img/structure/B5993181.png)

![N-[1-(2,3-dihydro-1H-inden-2-yl)-3-piperidinyl]-N-methyl-3-(2-thienyl)propanamide](/img/structure/B5993187.png)

![4-{3-[(4-benzyl-1-piperidinyl)carbonyl]benzyl}morpholine](/img/structure/B5993193.png)

![3-{[(5-methyl-3-isoxazolyl)amino]sulfonyl}benzamide](/img/structure/B5993210.png)
![4-[4-(2-chloro-6-fluorobenzoyl)-1-piperazinyl]-6-(1-piperidinyl)pyrimidine](/img/structure/B5993218.png)
